Journal Name:Green Synthesis and Catalysis
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Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1007/s10562-023-04416-w
The increasing sulfur content in fossil fuels and the use of biogas as a renewable energy source has highlighted the need for effective desulfurization processes. To remove sulfur species from gaseous resources efficiently, a catalytic process that can convert sulfur compounds to hydrogen sulfide (H2S) at low temperatures is desirable. In this study, electric-field-assisted catalytic methanethiol (CH3SH) decomposition was performed to develop a new system for converting sulfur compounds to H2S at low temperatures. In the thermal catalytic reaction using the Pt/CeO2 catalyst, dimethyl sulfide, which is a byproduct of the reaction, is formed. Compared with the result, applying an electric field suppressed the side reaction. The CH4 and H2S formation rates slightly improved by applying the electric field, suggesting the possibility of controlling the CH3SH decomposition products.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1007/s10562-023-04412-0
More recently, sp3 defects have been reported to show great potential for enhancing the oxygen reduction reaction (ORR) activity of metal-free carbon catalysts. However, it is still a challenge to increase the sp3 defects for achieving superior ORR activity, especially using organics as precursors by ambient-pressure pyrolysis. Herein, sp3-hybridized C and N enriched melamine–formaldehyde resin microspheres were employed for pyrolysis to increase sp3 defects in derived carbons under activation of urea. Under the synergistic effects of intrinsic characteristics of MF microspheres and the activation of sacrificial urea, the derived carbon was endowed to abundant sp3 defects and N species couple with a hierarchical porous structure. Owing to these specific features, the derived metal-free carbon catalyst showed extremely superior ORR activity, zinc-air battery performance and durability. This study provides an insight into the inheritance of sp3 carbon from the precursor to the sp3 defects in final derived carbon catalysts.Graphical AbstractThe sp3 defects were increased by pyrolysis sp3-hybridized C and N enriched melamine–formaldehyde microspheres under the activation of urea, by which a metal-free carbon catalyst with superior ORR activity was obtained.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1007/s10562-023-04401-3
Herein, a novel Pt anchoring WO3 nanoarray catalyst is reported and its application as HzOR and HER bifunctional electrocatalysts which shown to have superior bifunctional performance for HzOR/HER under alkaline conditions. The Pt/WO3/NF requires an ultrasmall overpotential of 34.6 and 226.38 mV to achieve 10 and 100 mA cm−2 for the hydrazine oxidation reaction (HzOR), respectively. When used for HER-HzOR electrolysis, Pt/WO3/NF requires low voltages of 0.717 V and 1.049 V at 100 and 200 mA cm−2, respectively.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1007/s10562-023-04386-z
Poor light absorption ability severely limit the photocatalytic efficiency of metal–organic frameworks (MOFs) for chemical transformations. Herein, we have integrated the zinc(terpyridine) complex as “molecular antennas” into backbone of MOFs, to harvest visible light for aerobic oxidative coupling of amines. Two photoactive MOFs of Zn-CTP [CTP = (4′-(4-carboxyl)-terpyridine] and Zn-TPBA {TPBA = 4-([2,2′:6′,2′′-terpyridin]-4'-yl)benzoic acid} were thus prepared by employing the terpyridine-containing aromatic carboxylate ligands of CTP and TPBA as the organic linkers, respectively, to coordinate with zinc nitrate under solvothermal condition. Characterization results suggested the successful chelation of terpyridine with zinc(II) ions, giving zinc(terpyridine)-containing MOFs with high crystallinity. The incorporated zinc(terpyridine) complexes indeed acted as the “molecular antennas” in MOF to harvest visible light. Furthermore, π-conjugated terpyridine in organic linkers favored the charge transfer, leading to efficient charge separation in MOFs. Both zinc(terpyridine)-containing MOFs thus demonstrated high activities in the visible light-driven oxidation of amines to imines in air at room temperature. Particularly, extended π-conjugated linker of TPBA could further enhance the delocalization of conjugated electrons and optimize the electronic band structure that in favour of photocatalytic activity. As a result, Zn-TPBA enables almost quantitative oxidative coupling of benzylamine under visible light irradiation in atmospheric air, which was even more efficient than other reported photocatalysts in pure oxygen atmosphere. The salient advantages, such as operational simplicity, environmentally friendly, energy efficient, and high efficiency, made such photocatalytic system highly promising and practical in industrial application.Graphical AbstractZinc(terpyridine) complex acted as “light antennas” in MOFs, making oxidative coupling of amines highly efficient under visible light in air.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1007/s10562-023-04393-0
Catalytic conversion of glycerol to lactic acid has been considered as one of the effective ways to solve the problem of glycerol surplus. In this paper, we reported a facile synthesis of Cu/ZnO/C by direct calcination of Cu-supported zeolitic imidazolate framework(ZIF-8), and the performance of the catalysts for converting glycerol to lactic acid were investigated. The properties of Cu/ZnO/C catalysts were characterized by XRD, BET, SEM and TG techniques. The results showed that nano-copper was distributed uniformly on the porous carbon carrier. The zinc oxide after thermal treatment provided abundant metal active sites and had synergistic effect with nano copper. In addition, the lactic acid selectivity of 84% was obtained at the glycerol conversion of 95.1% at 230 °C, 1.5 MPa and 15% copper loading for 6 h reaction. Moreover, the yield of lactic acid still remained above 80% after being recycled four times.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1007/s10562-023-04390-3
The fixation of CO2 into valuable chemicals under mild conditions is of great importance. Here, we reported an efficient and mild method for the cycloaddition of CO2 to cyclic carbonates. Iodized salt of DBU was used as hydrogen-bonding acceptor, 4-methoxyphenol was employed as hydrogen-bonding donor, and deep eutectic solvent was synthesized and characterized by NMR, FI-IR and thermogravimetric analysis. Optimization of the reaction conditions catalyzed by the deep eutectic solvent was performed, a series of epoxides have been converted to the corresponding products with excellent yields under the optimized conditions. The reaction kinetics for the synthesis of cyclic carbonates was investigated, in addition, excellent recovery performance of the catalyst was obtained after recycling for 5 times. Comparing with the literature reported, the method was much milder and efficient simultaneously. This work provides a promising way to the fixation of CO2.Graphic Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1007/s10562-023-04392-1
Polyoxometalates can be tuned for specific catalytic property by substituting transition metal ions. We report the synthesis of hybrid materials of Cu2+, Co2+ and Ni2+ substituted phosphotungstates and poly(diallyldimethylammonium) chloride polymer (PDDA) for CO2 fixation. The in situ generated transition metal substituted polyoxometalates (TMS-POMs) are analyzed by FTIR, powder XRD, 31P NMR and SEM techniques. The hybrid TMS-POM materials are found to be good catalysts for converting epoxides to cyclic carbonates. Among these, PDDA-PWCo is the most efficient catalyst for cycloaddition of CO2 under solvent-free conditions at room temperature in shortest reaction time. Only 0.2 mol% of PDDA-PWCo is enough to deliver 100% conversion and selectivity to cyclic carbonates. This catalytic approach is employed for conversion of other cyclic, acyclic, and aromatic epoxides without using column purifications. Overall, the method of obtaining cyclic carbonates under green conditions using TMS-POMs-PDDA hybrid materials appears suitable for industrial applications.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1007/s10562-023-04404-0
Herein, a multifunctional Aspartic-based MOF was designed via a solvothermal route with different cobalt metal precursors such as acetate, sulfate and chloride and designated as LAsp-MOF-Co (–A, –S and –Cl), respectively. The synthesized MOFs were structurally analyzed through FTIR. The morphology exhibited flower-like needle-shaped crystals arranged randomly, and particles agglomerated around the surface. The chemical composition and spectra confirm the metal incorporation in the MOFs. XRD measurements revealed the crystalline nature of the material. The MOF was subjected to catalytic reduction of carcinogenic Methyl Orange and demonstrated excellent efficiency (97%) in reducing the dye with a rate constant of 1.01 min−1. Antimicrobial activity was also performed, and LAsp-MOF-Co (S) showed the best anti-bacterial activity against Staphylococcus aureus (ZOI of 25.0 ± 0.50 mm) and Pseudomonas aeruginosa (ZOI of 27.50 ± 0.25 mm) as well as activity against fungal strain Candida albicans (ZOI 26.00 ± 1.00 mm). The synthesized MOFs can be employed in water treatment infested with microbial strains and dye.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1007/s10562-023-04397-w
The p–n type Sm2WO6-Co9S8 heterojunction with two-dimensional coupling interface was successfully synthesized by electrostatic self-assembly. The unique rhombic morphology of Sm2WO6 and Co9S8 nanoparticles also effectively improve the light utilization efficiency. The intervention of Co9S8 enhances the visible light absorption capacity of m2WO6/Co9S8. The Sm2WO6/Co9S8 greatly increases the specific surface area and provides a rich reaction site. Recombination of photogenerated carriers in Sm2WO6/Co9S8 heterojunctions is effectively inhibited. The p–n type Sm2WO6-Co9S8 heterojunction results show that the optimized Sm2WO6/Co9S8 heterojunction exhibits significant hydrogen evolution activity, and the optimal Sm2WO6/Co9S8-25 composite has 117.5 μmol hydrogen evolution activity, it’s close to four times Co9S8, close to 143 times Sm2WO6. The stability of the composite Sm2WO6/Co9S8 is the better. Under the built-in electric field induced by p–n heterojunction, using of p–n heterojunction interactions and electron transport modes, the Sm2WO6/Co9S8 can effectively achieve the remarkable effect of its internal carrier separation. This work also provides new opportunities for studying rare earth element tungstate photocatalysts.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1007/s10562-023-04358-3
Iron based Fischer–Tropsch (FT) catalysts have widely been used for liquid hydrocarbon synthesis by using syn gas (CO + H2) as a reactant. The water gas shift activity of iron makes it a potential catalyst for liquid hydrocarbon synthesis by using H2 deficient syngas a reactant. Despite numerous studies on supported iron-based catalysts, there is still room for improvement in our understanding of the specifics of supported iron-based catalysts for FT reactions. The aim of the present study was to explore the role of mesoporous silica–carbon composite (SCn) materials as a support for development of iron based FT catalyst. SCn material was synthesized with different carbon/silica (C/Si) mole ratio. The high surface area, ordered mesoporosity and narrow pore size distributions of SCn material made it a potential support material for development of iron based FT catalyst which facilitated the diffusion of reactant gas molecule inside the mesoporous channel of catalyst. The cylindrical mesoporous channel itself acted as a nanoreactor which facilitate conversion of syn gas to liquid hydrocarbon. The copper promotion also played synergistic role by decreasing the reduction temperature of iron species as well as water gas shift (WGS) activity. The carbon containing support material also played promoting role for iron based FT catalyst. Presence of copper and carbon reduced the reduction temperature of iron species as well as growth of active metal species. Besides, carbon also reduced the formation of silica-iron complex which increased the active catalytic site. This study may boost the development of iron based catalyst for pilot scale study of FT reaction.Graphical abstract
Supplementary Information
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